6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEASTDAKRGECGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)C=O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398320 | |

| Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63944-31-0 | |

| Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and extensive data from analogous structures to present a detailed elucidation of its molecular architecture, physicochemical properties, and spectroscopic signature. A plausible, multi-step synthetic route is proposed, complete with a detailed experimental protocol and mechanistic insights. Furthermore, the guide explores the chemical reactivity of its key functional groups—the aromatic aldehyde and the chlorinated benzodioxine ring—and discusses its potential as a versatile synthetic intermediate in drug discovery programs. This document is structured to serve as a foundational reference for researchers investigating this and related benzodioxine scaffolds.

Introduction

The 1,3-benzodioxine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Its unique conformational properties and ability to act as a bioisosteric replacement for other aromatic systems have made it a valuable component in the design of novel therapeutic agents.[2][3] The introduction of specific substituents onto this core structure allows for the fine-tuning of electronic and steric properties, thereby modulating pharmacological activity.[4]

This guide focuses on a specific derivative, This compound . The molecule incorporates three key features: the 4H-1,3-benzodioxine core, a chlorine atom at the 6-position, and a carbaldehyde (aldehyde) group at the 8-position. The chlorine atom, an electron-withdrawing group, is expected to significantly influence the electron density of the aromatic ring, affecting both its reactivity and potential interactions with biological targets. The aldehyde group is a versatile functional handle, enabling a wide array of subsequent chemical transformations, making this molecule a potentially valuable intermediate for building more complex molecular architectures.[5]

The objective of this whitepaper is to provide a detailed, predictive, and scientifically grounded overview of this compound. By synthesizing data from closely related structures and applying first-principle chemical reasoning, we will construct a comprehensive profile covering its structural characterization, a robust synthetic strategy, and its potential utility in the field of drug development.

Molecular Structure and Physicochemical Properties

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₇ClO₃

-

Molecular Weight: 200.60 g/mol

-

CAS Number: Not assigned (based on available data).

Structural Elucidation

The molecule consists of a benzene ring fused to a six-membered 1,3-dioxine ring. The dioxine ring adopts a non-planar conformation, likely a half-chair, to minimize steric strain. The chlorine atom is substituted at position 6, and the aldehyde group is at position 8.

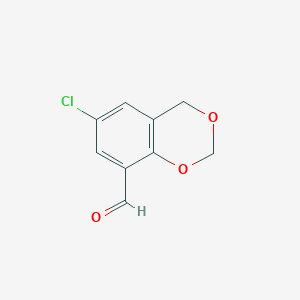

Figure 1. 2D Chemical Structure.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar substituted benzaldehydes and benzodioxines.[6][7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): (500 MHz, CDCl₃)

-

δ ~10.2 ppm (s, 1H): Aldehydic proton (-CHO). The significant downfield shift is characteristic of protons attached to a carbonyl carbon.[9]

-

δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C7. It is ortho to the electron-withdrawing aldehyde group and meta to the chlorine, appearing as a doublet due to coupling with the C5 proton.

-

δ ~7.6 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C5. It is ortho to the chlorine atom and meta to the aldehyde, appearing as a doublet due to coupling with the C7 proton.

-

δ ~5.3 ppm (s, 2H): Methylene protons of the dioxine ring at C2 (-O-CH₂-O-). These protons are typically observed as a sharp singlet.

-

δ ~4.9 ppm (s, 2H): Methylene protons of the dioxine ring at C4 (-Ar-CH₂-O-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (125 MHz, CDCl₃)

-

δ ~189 ppm: Carbonyl carbon of the aldehyde group.

-

δ ~148-152 ppm: Aromatic quaternary carbons C4a and C8a, bonded to oxygen.

-

δ ~130-135 ppm: Aromatic carbons C6 (bonded to Cl) and C8 (bonded to CHO).

-

δ ~120-128 ppm: Aromatic CH carbons (C5, C7).

-

δ ~93 ppm: Methylene carbon of the dioxine ring at C2 (-O-CH₂-O-).

-

δ ~65 ppm: Methylene carbon of the dioxine ring at C4 (-Ar-CH₂-O-).

-

-

Infrared (IR) Spectroscopy:

-

~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretch of the aldehyde (Fermi resonance doublet).[6]

-

~1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[7]

-

~1600, ~1475 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretch of the dioxine ether linkage.

-

~1050 cm⁻¹: Symmetric C-O-C stretch.

-

~800-900 cm⁻¹: C-H out-of-plane bending for the substituted aromatic ring.

-

~750 cm⁻¹: C-Cl stretch.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 200, with a characteristic M+2 peak at m/z = 202 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragments: Loss of H• (m/z = 199), loss of CHO• (m/z = 171), and fragments corresponding to the cleavage of the dioxine ring.

-

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Melting Point | 110 - 125 °C | Crystalline solid due to planar aromatic system and polar groups. |

| Boiling Point | > 350 °C | High boiling point expected due to high molecular weight and polarity. |

| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in water. | The polar aldehyde and ether groups confer some polarity, but the chlorinated aromatic core dominates. |

| LogP | ~2.5 | Calculated based on contributions from the benzodioxine core, chloro, and aldehyde groups. |

Synthesis and Mechanistic Insights

As this compound is not commercially available, a robust synthetic pathway is essential. The proposed synthesis begins with a commercially available starting material, 4-chlorophenol, and proceeds through the formation of the benzodioxine ring followed by regioselective formylation.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-CHO bond, suggesting a formylation reaction on a 6-chloro-4H-1,3-benzodioxine precursor. This precursor can be derived from 4-chlorosaligenin (4-chloro-2-(hydroxymethyl)phenol), which in turn comes from 4-chlorophenol.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

Step 1: Synthesis of 4-chloro-2-(hydroxymethyl)phenol

-

To a stirred solution of 4-chlorophenol (1 eq.) in aqueous sodium hydroxide (20%), add aqueous formaldehyde (37%, 1.5 eq.) dropwise at 10-15 °C.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Acidify the mixture carefully with cold, dilute HCl to pH ~5-6, causing the product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-2-(hydroxymethyl)phenol.

-

Causality: This is a base-catalyzed hydroxymethylation. The phenoxide is the active nucleophile, and the ortho-position is activated for electrophilic attack by the hydroxyl group.

-

Step 2: Synthesis of 6-chloro-4H-1,3-benzodioxine

-

Suspend 4-chloro-2-(hydroxymethyl)phenol (1 eq.) and paraformaldehyde (1.2 eq.) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.[1]

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 6-chloro-4H-1,3-benzodioxine.

-

Causality: This is an acid-catalyzed acetal formation. p-TSA protonates the formaldehyde, which is then attacked by the phenolic hydroxyl group, followed by intramolecular cyclization with the benzylic alcohol to form the stable six-membered dioxine ring.

-

Step 3: Formylation to this compound (Vilsmeier-Haack Reaction)

-

In a three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0 °C.

-

Add anhydrous N,N-dimethylformamide (DMF, 3 eq.) dropwise with stirring, keeping the temperature below 10 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[10]

-

Add a solution of 6-chloro-4H-1,3-benzodioxine (1 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-8 hours. Monitor by TLC.

-

Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize with a cold aqueous solution of sodium hydroxide until the mixture is basic (pH ~9-10).

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the final product.

-

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[11] The electron-donating ether oxygens of the benzodioxine ring activate the aromatic system. Formylation is directed to the C8 position, which is ortho to the strongly activating -O-CH₂-Ar group and para to the other ether oxygen, overcoming the deactivating effect of the chlorine at C6.

-

Synthetic Workflow Visualization

Caption: Proposed synthetic workflow for the target molecule.

Reactivity and Potential Applications

Chemical Reactivity Analysis

The reactivity of this compound is dominated by its aldehyde functional group. Aromatic aldehydes are versatile intermediates capable of undergoing a wide range of transformations.[12][13]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions with Grignard reagents, organolithium compounds, and Wittig reagents to form secondary alcohols or alkenes, respectively.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) will yield the corresponding secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for building libraries of compounds.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: It can participate in condensation reactions like the Perkin condensation to form α,β-unsaturated acids.[14]

The chlorinated aromatic ring is generally deactivated towards further electrophilic substitution but may undergo nucleophilic aromatic substitution under harsh conditions.

Role as a Synthetic Intermediate in Drug Discovery

This molecule is an excellent scaffold for generating compound libraries for high-throughput screening. The aldehyde serves as a key functional handle to introduce diversity. For example, by employing reductive amination with a library of diverse amines, a large set of novel N-substituted derivatives can be rapidly synthesized. These derivatives can then be screened for various biological activities.

The benzodioxine core itself is associated with a range of pharmacological effects, including anticancer, antibacterial, and α-adrenergic receptor antagonism.[4][15] Therefore, derivatives of this scaffold are promising candidates for new drug discovery programs.

Reactivity Pathway Visualization

Caption: Key chemical transformations of the aldehyde group.

Quality Control and Validation

A self-validating system for any synthesized batch of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm both purity and identity.

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A sample should exhibit a single major peak, with purity typically reported as >95% area under the curve.

-

Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity for a crystalline solid.

-

-

Structural Confirmation:

-

The identity of the synthesized compound must be unequivocally confirmed by comparing the experimental spectroscopic data with the predicted values.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical environment of each proton and carbon, confirming the connectivity and substitution pattern.

-

Mass Spectrometry: Confirms the molecular weight and the presence of chlorine through the characteristic isotopic pattern.

-

IR Spectroscopy: Confirms the presence of key functional groups (aldehyde, ether, C-Cl).

-

A combination of these techniques provides a robust and self-validating confirmation of the molecular structure and purity of this compound.

Conclusion

This compound represents a promising yet underexplored chemical entity. This guide has provided a comprehensive, albeit predictive, framework for its molecular structure, properties, and synthesis. By leveraging data from analogous compounds, we have detailed its likely spectroscopic signatures, which are crucial for its identification and characterization. The proposed multi-step synthesis is based on reliable and well-established organic reactions, offering a clear path to obtaining this molecule for further research. The versatile reactivity of its aldehyde group positions this compound as a valuable intermediate for the synthesis of novel, biologically active molecules, particularly in the context of drug discovery. It is our hope that this technical guide will serve as a catalyst for future experimental investigation into this and related benzodioxine derivatives.

References

-

Cui, X., et al. (2014). A transition-metal-free method for synthesizing 4H-benzo[d][4][16]dioxin-4-ones from salicylic acids and dichloromethane or 1,1-dichloroethane. RSC Advances, 4(108), 63337-63340.

-

Di Mola, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1883.

-

Gadaleta, D., et al. (2016). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 59(17), 7849-7866.

-

Jain, S. K., & Rana, A. (2008). A review on the chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 106-125.

-

Krasavin, M. (2012). Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. Bioorganic & Medicinal Chemistry, 20(3), 1261-1269.

-

Nyquist, R. A., et al. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.

-

LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

-

Rico-Gutiérrez, M. I., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][4][16]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Molecules, 27(15), 4991.

-

Google Patents. (2012). Synthetic method of 1, 3-benzodioxole. CN102766131A.

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.

-

Al-Hussain, S. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6959.

-

Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

-

Bulusheva, L. G., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 178-185.

-

ResearchGate. (n.d.). Catalyst free synthesis of 3,1-benzoxathiin-4-ones / 1,3-benzodioxin-4-ones.

-

JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.

-

Johnson, C. A., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 83(12), e00491-17.

-

ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.

-

Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.

-

Kruger, H. G., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Crystals, 10(5), 356.

-

Fiveable. (n.d.). Aromatic Aldehyde Definition.

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336.

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.

-

Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties.

-

Fülöp, F., et al. (2001). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 42(8), 1541-1543.

-

Katritzky, A. R., et al. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886-1888.

-

Coudert, P., et al. (1991). 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. The Journal of Organic Chemistry, 56(5), 1865-1871.

-

ChemicalBook. (2024). Understanding 1,3-Benzodioxole.

-

ResearchGate. (n.d.). Vilsmeier-Haack Reagents. Novel Electrophiles for the One-Step Formylation of O -Silylated Ethers to O -Formates.

-

Quora. (2017). Which are more reactive, alkyl ketones or aromatic aldehydes?.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

-

BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

-

YouTube. (2024). XII-11#27 Reimer-Tiemann Reaction and Oxidation of Phenols.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction.

-

ChemAxon. (n.d.). NMR Predictor.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 13. fiveable.me [fiveable.me]

- 14. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde. In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. NMR spectroscopy stands as the cornerstone of this process. This document is structured to guide researchers, chemists, and drug development professionals through the theoretical underpinnings, predicted spectral features, and a robust experimental protocol for this specific molecule. By deconstructing the molecular architecture and the electronic influence of its constituent functional groups, we will establish a validated framework for spectral assignment. This guide emphasizes the causality behind spectral phenomena, ensuring that the presented protocols and interpretations are not merely procedural but are grounded in fundamental principles of magnetic resonance.

Foundational Analysis: Molecular Structure and Electronic Environment

The predictive power of NMR spectroscopy is rooted in a fundamental understanding of how a molecule's structure dictates the magnetic environment of each proton. The target molecule, this compound, possesses a unique combination of substituents on a benzodioxine core, each exerting a distinct electronic influence.

-

Aldehyde Group (-CHO): The carbonyl moiety is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atom. This effect, transmitted through both inductive and resonance mechanisms, strongly deshields adjacent protons. Consequently, the aldehyde proton itself is expected to resonate at a very high chemical shift (downfield), and it will also deshield the ortho aromatic proton (H-7).[1][2]

-

Chlorine Atom (-Cl): Chlorine exerts a dual electronic effect. Its high electronegativity results in a strong inductive electron withdrawal, which deshields nearby protons. However, its lone pairs can participate in resonance, donating electron density to the aromatic ring. For halogens, the inductive effect typically dominates, leading to a net deshielding effect on adjacent protons, particularly at the ortho position (H-5 and H-7).[3]

-

1,3-Dioxine Ring: The two ether oxygen atoms within the dioxine ring are potent electron-donating groups via resonance. This effect increases the electron density on the aromatic ring, causing a shielding effect (an upfield shift) on the aromatic protons.[4] This stands in opposition to the deshielding effects of the chloro and aldehyde groups. The methylene protons within this ring system (H-2 and H-4) are in distinct chemical environments and will produce separate signals.

These competing electronic factors create a nuanced ¹H NMR spectrum that requires careful analysis. The following diagram illustrates the unique proton environments, which will form the basis of our spectral prediction.

Caption: Experimental workflow for acquiring and validating the ¹H NMR spectrum.

Conclusion

This guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this compound. The key identifying features are a downfield aldehyde singlet above 9.8 ppm, two meta-coupled aromatic doublets between 7.3 and 7.8 ppm, and two distinct methylene singlets between 4.8 and 6.0 ppm. By following the detailed experimental protocol and using the predictive analysis as a benchmark, researchers can confidently perform structural elucidation. This systematic approach, grounded in the principles of chemical structure and magnetic resonance, ensures scientific integrity and provides a reliable method for characterizing this and structurally related compounds in a research and development setting.

References

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. 1 H NMR coupling constants (Hz) of some miscellaneous 1,3-oxazolidines.... [Link]

-

ResearchGate. (2022, August 9). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds.... [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Example 8. [Link]

-

University College London. Chemical shifts. [Link]

-

Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

-

Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of California, Davis. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Journal of the American Chemical Society. (1982). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

Academic Journals. International Journal of Physical Sciences - design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. [Link]

-

University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ARKIVOC. (2015, July 20). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. [Link]

Sources

13C NMR data for 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral interpretation, predicted chemical shifts, a robust experimental protocol for data acquisition, and a workflow for data analysis. The insights provided herein are grounded in established spectroscopic principles and comparative data from related molecular structures.

Introduction: The Significance of Structural Elucidation

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its chloro, benzodioxine, and carbaldehyde functionalities dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore a critical first step in its scientific exploration. Among the arsenal of analytical techniques available for this purpose, ¹³C NMR spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific resonance in the ¹³C NMR spectrum, making it an invaluable tool for structural verification.

This guide will provide a detailed prediction of the ¹³C NMR spectrum of this compound and a standardized protocol for its experimental acquisition, thereby establishing a benchmark for its characterization.

Theoretical Framework for ¹³C NMR Spectral Interpretation

The interpretation of the ¹³C NMR spectrum of this compound relies on fundamental principles of chemical shift theory and the predictable effects of its various substituents on the electron density around each carbon atom.

-

Chemical Shift Principles: The position of a signal (chemical shift, δ) in a ¹³C NMR spectrum is primarily influenced by the local electronic environment of the carbon nucleus. Electronegative atoms, such as oxygen and chlorine, withdraw electron density, "deshielding" the adjacent carbon nuclei and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nuclei and shifting their signals to a lower chemical shift (upfield).

-

Substituent Effects on Aromatic Systems: In substituted benzene rings, the chemical shifts of the aromatic carbons are influenced by both inductive and resonance effects of the substituents. The aldehyde group (-CHO) is an electron-withdrawing group, which deshields the ipso-carbon (the carbon to which it is attached) and the ortho and para carbons. The chlorine atom also has an inductive withdrawing effect but can donate electron density through resonance. The dioxine ring's oxygen atoms are electron-donating through resonance, which will influence the chemical shifts of the attached aromatic carbons.

-

Predictive Models: The chemical shifts in polysubstituted aromatic rings can often be predicted with reasonable accuracy by using additive models based on substituent chemical shift (SCS) increments derived from simpler monosubstituted benzenes.[1]

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound, with its numbering scheme, is shown below. Due to the lack of symmetry in the molecule, it is expected to exhibit nine distinct signals in its proton-decoupled ¹³C NMR spectrum.[2]

Caption: Molecular structure and numbering of this compound.

Based on established chemical shift ranges and data from analogous compounds, the predicted ¹³C NMR chemical shifts are summarized in the table below.[3][4][5]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (aldehyde) | 188 - 192 | The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region.[4] |

| C-8a | 150 - 155 | Aromatic carbon attached to the dioxine oxygen (C-O), deshielded. |

| C-4a | 145 - 150 | Aromatic carbon attached to the dioxine oxygen (C-O), deshielded. |

| C-6 | 130 - 135 | Aromatic carbon attached to chlorine (C-Cl), deshielded by the inductive effect of chlorine. |

| C-8 | 128 - 133 | Aromatic carbon attached to the aldehyde group (ipso-carbon), deshielded. |

| C-5 | 115 - 120 | Aromatic carbon ortho to the C-O bond and meta to the chlorine. |

| C-7 | 110 - 115 | Aromatic carbon ortho to the C-Cl bond and meta to the C-O bond. |

| O-CH₂-O (C-2) | 90 - 95 | Methylene carbon of the dioxine ring, significantly deshielded by two adjacent oxygen atoms. |

| Ar-CH₂-O (C-4) | 65 - 70 | Methylene carbon of the dioxine ring, deshielded by one oxygen atom. |

Recommended Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for NMR spectroscopy of organic compounds.[6]

4.1. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for more polar compounds.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent signal as a secondary reference.

4.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Frequency: 100 or 125 MHz (corresponding to a 400 or 500 MHz proton frequency).

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. The delay should be sufficient to allow for the relaxation of quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. The number of scans should be increased to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing and Analysis Workflow

The raw free induction decay (FID) data acquired from the NMR spectrometer must be processed to generate the final spectrum.

Caption: Workflow for ¹³C NMR data acquisition, processing, and analysis.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure that all peaks are in the absorptive mode (positive).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated using the signal of the internal standard (TMS at 0.00 ppm) or the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Assignment: The chemical shift of each peak is determined and assigned to the corresponding carbon atom in the molecule based on the theoretical predictions and knowledge of substituent effects.

Conclusion

References

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Taleb, M., & et al. (2012). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Journal of Biomolecular NMR, 53(4), 273–284. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical framework for investigating the potential biological activities of the novel synthetic compound, 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde. While direct biological data for this specific molecule is not extensively published, its structural motifs—a halogenated 1,3-benzodioxine core and a reactive carbaldehyde group—suggest a high potential for bioactivity. Drawing from established knowledge of analogous structures, this guide hypothesizes potential therapeutic applications, outlines a tiered research framework for activity screening and mechanism of action studies, and provides detailed, validated protocols for initial investigations. The primary focus is on exploring potential anticancer and antimicrobial activities, grounded in the known properties of the constituent chemical functionalities. This whitepaper serves as a strategic starting point for research teams aiming to elucidate the pharmacological profile of this and related compounds.

Introduction: Rationale for Investigation

In the landscape of medicinal chemistry, the identification of novel scaffolds with therapeutic potential is a paramount objective. The compound this compound presents a compelling case for investigation based on the principle of structural analogy. Its core components are recognized pharmacophores:

-

The 1,3-Benzodioxine/Benzodioxole Scaffold: This heterocyclic system is a "privileged structure" found in numerous biologically active molecules. Derivatives have been identified as cytotoxic agents, insecticides, and intermediates in pharmaceutical synthesis.[1][2] Specifically, 1,3-benzodioxole derivatives have demonstrated anti-tumor properties by inducing oxidative stress and apoptosis.[2][3] Furthermore, related 1,4-benzodioxane structures have been developed as potent antibacterial agents, notably as inhibitors of the crucial bacterial cell division protein FtsZ.[4][5]

-

The Substituted Benzaldehyde Moiety: The aldehyde group is a highly versatile and reactive functional group.[6] While sometimes flagged as a structural alert due to potential promiscuity, its reactivity is precisely what can be harnessed for therapeutic benefit, such as forming covalent bonds with target proteins.[7][8] Aromatic aldehydes are known to exhibit significant cytotoxicity against various cancer cell lines, with their activity being highly dependent on the type and position of substituents on the aromatic ring.[9] The presence of a chlorine atom, as in the target compound, can significantly influence lipophilicity and electronic properties, often enhancing biological activity.

Based on these precedents, we hypothesize that this compound possesses significant potential as either an anticancer or antimicrobial agent. This guide will detail a logical, tiered approach to systematically test these hypotheses.

Compound Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₇ClO₃

-

Molecular Weight: 200.60 g/mol

-

Structure:

Proposed Synthesis Route

-

Step 1: Synthesis of 6-chloro-4H-1,3-benzodioxine. This precursor could be synthesized from a substituted catechol and a suitable C1 synthon.

-

Step 2: Vilsmeier-Haack Formylation. The synthesized 6-chloro-4H-1,3-benzodioxine would then be subjected to a formylating agent, such as the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide), to introduce the aldehyde group at the electron-rich 8-position. This reaction typically requires heating and subsequent aqueous work-up.[10]

Proposed Research Framework: A Tiered Approach

To efficiently and logically investigate the biological potential of this compound, a multi-tiered screening strategy is recommended. This approach prioritizes broad, cost-effective assays in Tier 1 to identify a general activity profile, followed by more focused, mechanism-specific assays in Tier 2.

Caption: Tiered workflow for biological activity screening.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Tier 1 Protocol: General Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and widely used initial screen for cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. By testing against a panel of cancer cell lines and a non-cancerous control line (e.g., MRC-5), we can determine not only the compound's potency but also its preliminary selectivity.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a normal human fibroblast line (e.g., MRC-5) in appropriate media until they reach ~80% confluency.

-

Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

-

Controls:

-

Vehicle Control: Cells treated with media containing 0.5% DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

-

Blank Control: Wells containing media but no cells.

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.ufc.br [repositorio.ufc.br]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

laboratory synthesis protocol for 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

An Application Note and Protocol for the Proposed Laboratory Synthesis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, proposed synthetic pathway for this compound, a molecule of interest for scaffold-based drug discovery. As no direct, published synthesis protocol is readily available, this guide presents a scientifically rigorous, two-step approach based on established and well-documented organic chemistry methodologies. The proposed synthesis commences with the formation of the 6-chloro-4H-1,3-benzodioxine core from a suitable phenolic precursor, followed by regioselective formylation at the C8 position. This document provides in-depth experimental protocols, explains the mechanistic rationale behind the chosen reactions, and offers guidance on the characterization of the target compound.

Introduction and Scientific Rationale

The 1,3-benzodioxine scaffold is a structural motif found in various biologically active compounds. The introduction of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 8-position creates a versatile intermediate for the synthesis of more complex molecules and novel chemical entities for drug development programs. The aldehyde functional group serves as a crucial handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the exploration of a broad chemical space.

The synthetic strategy detailed herein is predicated on two core principles of organic synthesis: the acid-catalyzed formation of a cyclic acetal and the electrophilic aromatic substitution of an activated benzene ring. The electron-donating nature of the ether linkages in the 1,3-benzodioxine ring system strongly activates the aromatic ring, directing the regioselective introduction of the formyl group to the sterically accessible and electronically favored 8-position.

Proposed Two-Step Synthetic Pathway

The proposed synthesis is divided into two main stages:

-

Step 1: Synthesis of 6-chloro-4H-1,3-benzodioxine. This step involves the reaction of 5-chloro-2-hydroxybenzyl alcohol with a formaldehyde equivalent to construct the core heterocyclic structure.

-

Step 2: Formylation of 6-chloro-4H-1,3-benzodioxine. This final step introduces the carbaldehyde group at the 8-position via an electrophilic aromatic substitution reaction.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. The hazards of all chemicals should be reviewed via their Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 6-chloro-4H-1,3-benzodioxine

This protocol is based on the general principle of forming 1,3-benzodioxanes from 2-hydroxybenzyl alcohols and aldehydes or their equivalents.[1]

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| 5-chloro-2-hydroxybenzyl alcohol | 158.58 | 1.0 | 5.0 g (31.5 mmol) |

| Paraformaldehyde | (30.03)n | 1.2 | 1.14 g (37.8 mmol) |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.05 | 300 mg (1.58 mmol) |

| Toluene | 92.14 | - | 150 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 100 mL |

| Brine | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

| Ethyl Acetate | 88.11 | - | For extraction |

Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

-

Charging the Flask: Add 5-chloro-2-hydroxybenzyl alcohol (5.0 g, 31.5 mmol), paraformaldehyde (1.14 g, 37.8 mmol), and p-toluenesulfonic acid monohydrate (300 mg, 1.58 mmol) to the flask.

-

Solvent Addition: Add 150 mL of toluene.

-

Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 6-chloro-4H-1,3-benzodioxine.

-

Protocol 2: Synthesis of this compound

This protocol employs the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.[2] The reaction is highly regioselective for the position ortho to one ether oxygen and para to the other.

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| 6-chloro-4H-1,3-benzodioxine | 170.59 | 1.0 | 4.0 g (23.4 mmol) |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 3.2 mL (35.1 mmol) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| Ice | - | - | For quenching |

| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |

| Ethyl Acetate | 88.11 | - | For extraction |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

Preparation of the Vilsmeier Reagent:

-

In a three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add anhydrous DMF (20 mL).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (3.2 mL, 35.1 mmol) dropwise to the DMF with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

-

Formylation Reaction:

-

Dissolve 6-chloro-4H-1,3-benzodioxine (4.0 g, 23.4 mmol) in anhydrous dichloromethane (50 mL).

-

Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours.[2]

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Caution: This quenching step is highly exothermic.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[2]

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the target compound, this compound.

-

Mechanism and Causality

Caption: Vilsmeier-Haack formylation mechanism.

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic iminium cation, the Vilsmeier reagent, from DMF and POCl₃. The electron-rich aromatic ring of 6-chloro-4H-1,3-benzodioxine then attacks this electrophile. The strong ortho, para-directing effect of the two ether oxygens overwhelmingly favors substitution at the C8 position, which is ortho to one oxygen and para to the other. Subsequent hydrolysis of the resulting iminium salt during the aqueous work-up yields the final carbaldehyde product.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure. For the final product, characteristic signals for the aldehyde proton (~9.8-10.5 ppm), aromatic protons, and the diastereotopic protons of the -O-CH₂-O- and Ar-CH₂-O- groups are expected.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will indicate the presence of the aromatic aldehyde carbonyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product.[3]

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]

-

Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available from: [Link]

-

Organic Syntheses. ortho-Formylation of phenols. Available from: [Link]

-

MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available from: [Link]

-

TSI Journals. Chemistry and Pharmacology of Benzodioxanes. Available from: [Link]

-

PubChem. 4H-1,3-Benzodioxin-6-carboxaldehyde. Available from: [Link]

-

ResearchGate. Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][2][4]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. Available from: [Link]

-

ResearchGate. Synthesis of new 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one (3). Available from: [Link]

-

MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

-

ResearchGate. Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Available from: [Link]

-

National Institutes of Health. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Available from: [Link]

Sources

Application Notes and Protocols: 6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde in Organic Synthesis

Introduction: A Versatile Building Block for Medicinal Chemistry

6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure is characterized by three key features: a reactive aldehyde group, a benzodioxine core, and a chloro-substituent on the aromatic ring. This unique combination of functional groups makes it a strategic starting material for constructing a diverse array of molecular architectures, particularly within the pharmaceutical and drug development sectors.

The benzodioxine scaffold itself is a well-recognized pharmacophore present in numerous biologically active compounds. The aldehyde at the 8-position provides a versatile handle for a wide range of chemical transformations, including carbon-carbon bond formation, amination, oxidation, and reduction. The chlorine atom at the 6-position further modulates the electronic properties of the aromatic ring and offers a potential site for cross-coupling reactions.

While specific, publicly documented synthetic routes commencing directly from this aldehyde are not extensively detailed, its utility can be expertly inferred from the well-established reactivity of its constituent functional groups. This guide provides a technical overview of its properties, potential applications, and detailed, field-proven protocols for its key transformations, enabling researchers to effectively integrate this potent building block into their synthetic strategies.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safe handling requirements is a prerequisite for its successful application in any synthetic protocol.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source/Notes |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₉H₇ClO₃ | Calculated |

| Molecular Weight | 198.60 g/mol | Calculated |

| CAS Number | Not explicitly found. Related compounds suggest it is a specialty chemical. | --- |

| Appearance | Expected to be an off-white to yellow solid. | Based on analogous compounds like 4-chlorobenzaldehyde. |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc, Acetone) and sparingly soluble in water. | Inferred from structure. |

| Hazard Statements | No specific data available. Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] | Based on analogous aromatic aldehydes. |

| Precautionary Statements | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[2] | Standard laboratory practice for chemical intermediates.[2] |

Note: Specific experimental data for this exact compound is limited in public literature. The provided data is based on calculations and expert analysis of closely related chemical structures.

Core Synthetic Applications & Methodologies

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde functional group. The following sections detail key transformations that are fundamental to its application in medicinal chemistry and complex molecule synthesis.

Reductive Amination: Gateway to Bioactive Amines

The conversion of the aldehyde to an amine via reductive amination is arguably one of the most critical transformations in drug development. This one-pot reaction allows for the direct installation of primary, secondary, or tertiary amines, which are ubiquitous in pharmaceutically active compounds.

Causality Behind Experimental Choices: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). This intermediate is then reduced in situ to the target amine.[3] The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over aldehydes, and does not reduce other sensitive functional groups.[4] For more robust substrates, sodium borohydride (NaBH₄) can be effective, especially when the imine formation is facilitated by an acidic medium.[5][6]

Protocol 1: Synthesis of N-Benzyl-1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine

This protocol details the synthesis of a secondary amine, a common structural motif in drug candidates.

Experimental Workflow Diagram

Sources

Navigating the Synthesis and Application of Benzodioxine Scaffolds in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzodioxane and its related benzodioxole moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to their favorable pharmacological profiles. This guide provides a comprehensive overview of the synthetic utility and medicinal chemistry applications of a representative member of this class, 7-chloro-1,3-benzodioxole-5-carbaldehyde, as a versatile building block. While the originally requested compound, 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde (CAS 63944-31-0), is commercially available, a thorough review of the scientific literature reveals a notable absence of published data regarding its specific synthesis, biological activity, or applications in drug discovery.

In contrast, the closely related analogue, 7-chloro-1,3-benzodioxole-5-carbaldehyde, is well-documented as a key intermediate in the synthesis of various biologically active molecules. This guide will therefore focus on the established applications of this compound, providing detailed protocols and insights into its use in the development of potential therapeutics for hyperlipidemia and infectious diseases. The principles and reactions discussed herein offer a valuable framework for researchers interested in the broader class of substituted benzodioxines and benzodioxoles.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole ring system is a common structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of ligands targeting a diverse range of biological targets. The presence of reactive functional groups, such as the aldehyde moiety in 7-chloro-1,3-benzodioxole-5-carbaldehyde, provides a chemical handle for the construction of more complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This technical guide will delve into two primary applications of 7-chloro-1,3-benzodioxole-5-carbaldehyde:

-

As a precursor for the synthesis of tetrahydroprotoberberine alkaloids: These natural product-inspired compounds have been investigated as potent, orally available small-molecule modulators of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.[1]

-

As a foundational element for the development of novel antibacterial agents: The benzodioxole scaffold has been incorporated into molecules demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[1]

Physicochemical Properties of 7-chloro-1,3-benzodioxole-5-carbaldehyde

A clear understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.

| Property | Value |

| IUPAC Name | 7-chloro-1,3-benzodioxole-5-carbaldehyde |

| Molecular Formula | C₈H₅ClO₃ |

| Molecular Weight | 184.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |

| Reactivity | The aldehyde group is a key reactive site for nucleophilic addition and condensation reactions. The chlorinated aromatic ring can participate in nucleophilic aromatic substitution under certain conditions. |

Application Note I: Synthesis of Tetrahydroprotoberberine Derivatives as PCSK9 Modulators

3.1. Background and Rationale

PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream by promoting the degradation of the LDL receptor. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease. Tetrahydroprotoberberine alkaloids have emerged as a promising class of small molecules that can modulate PCSK9 activity. The synthesis of these complex scaffolds can be efficiently achieved using 7-chloro-1,3-benzodioxole-5-carbaldehyde as a key starting material.

3.2. Synthetic Workflow: The Pictet-Spengler Reaction

The cornerstone of this synthetic approach is the Pictet-Spengler reaction, a powerful method for the construction of tetrahydroisoquinoline ring systems.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

3.3. Detailed Experimental Protocol: Synthesis of a Tetrahydroprotoberberine Analog

This protocol is a representative example of how 7-chloro-1,3-benzodioxole-5-carbaldehyde can be utilized in a multi-step synthesis.

Step 1: Pictet-Spengler Reaction to form the Tetrahydroisoquinoline Intermediate

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 7-chloro-1,3-benzodioxole-5-carbaldehyde and 1.1 equivalents of a suitably substituted β-phenethylamine (e.g., homoveratrylamine) in a suitable solvent such as toluene or acetonitrile.

-

Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline intermediate.

Step 2: Acylation and Bischler-Napieralski Cyclization

-

Acylation: Dissolve the purified tetrahydroisoquinoline from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add 1.2 equivalents of an appropriate acylating agent (e.g., an acid chloride or anhydride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate in vacuo.

-

Bischler-Napieralski Cyclization: Dissolve the crude N-acyl intermediate in a suitable solvent (e.g., acetonitrile) and add a dehydrating/activating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). Heat the mixture to reflux for 2-6 hours.

-

Reduction: After cooling, carefully quench the reaction with ice and basify with aqueous ammonia. Extract the product with an organic solvent. The resulting dihydroisoquinoline is then reduced, typically with sodium borohydride in methanol, to afford the tetrahydroprotoberberine scaffold.

-

Purification: Purify the final product by column chromatography or recrystallization.

Application Note II: Development of Novel Antibacterial Agents

4.1. Background and Rationale

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The 1,3-benzodioxole scaffold has been identified as a promising starting point for the development of new antibacterial agents.[1] Derivatives of 1,3-benzodioxole have demonstrated activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The aldehyde functionality of 7-chloro-1,3-benzodioxole-5-carbaldehyde allows for the straightforward synthesis of diverse libraries of compounds for antibacterial screening.

4.2. Synthetic Strategy: Schiff Base Formation and Further Derivatization

A common and efficient method to generate molecular diversity from an aldehyde is through the formation of Schiff bases (imines) by condensation with primary amines. These Schiff bases can be further modified or can themselves exhibit biological activity.

4.3. Protocol: Synthesis and Antibacterial Screening of a Schiff Base Derivative

Step 1: Synthesis of a Schiff Base Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 7-chloro-1,3-benzodioxole-5-carbaldehyde in a suitable solvent, such as ethanol or methanol.

-

Amine Addition: Add 1.0-1.2 equivalents of a primary amine (e.g., a substituted aniline or an aliphatic amine). A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The formation of the Schiff base is often accompanied by the precipitation of the product.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Step 2: Antibacterial Activity Screening (Agar Well Diffusion Method)

-

Culture Preparation: Prepare a fresh inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Prepare solutions of the synthesized Schiff base derivative at various concentrations in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each concentration to the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

4.4. Expected Results and Interpretation

The antibacterial activity of the synthesized compounds would be determined by the size of the inhibition zones. Further studies, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), would be necessary to quantify the potency of the active compounds. Structure-activity relationship studies can then be conducted by synthesizing and testing a library of derivatives with different amine components to identify the key structural features required for potent antibacterial activity.

Prospective Outlook for this compound

While specific applications for this compound are not yet documented in the scientific literature, its structural similarity to other biologically active benzodioxanes suggests several potential avenues for investigation. The broader class of benzodioxanes is known to possess a wide range of pharmacological properties, including anti-inflammatory, neuroleptic, and α-adrenergic blocking activities.

Given the presence of a reactive aldehyde group and a chlorinated aromatic ring, this compound could serve as a valuable starting material for the synthesis of novel derivatives targeting a variety of biological pathways. Researchers are encouraged to explore its utility in established synthetic methodologies, such as those outlined in this guide, to generate new chemical entities for biological screening.

Conclusion

7-chloro-1,3-benzodioxole-5-carbaldehyde stands as a testament to the utility of the benzodioxole scaffold in medicinal chemistry. Its application as a key building block in the synthesis of potential PCSK9 modulators and novel antibacterial agents highlights its versatility and importance in drug discovery. The protocols and strategies detailed in this guide are intended to provide researchers with a solid foundation for the synthesis and evaluation of new compounds derived from this and related scaffolds. While the specific applications of this compound remain to be elucidated, the principles of chemical synthesis and biological evaluation discussed herein are broadly applicable and should empower further exploration in this promising area of medicinal chemistry.

References

-

Cheng, P., Wang, B., Liu, X., Liu, W., Kang, W., Zhou, J., & Zeng, J. (2014). Facile Synthesis of Tetrahydroprotoberberine and Protoberberine Alkaloids From Protopines and Study on Their Antibacterial Activities. Natural Product Research, 28(7), 413-419. [Link]

-

El-Sayed, M. A. A., El-Gaby, M. S. A., & Aboul-Enein, H. Y. (2018). Design, synthesis and antibacterial potential of 5-(benzo[d][1][4]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Medicinal Chemistry Research, 27(1), 11-21. [Link]

-

Recent Strategies for the Synthesis of Protoberberines and Protoberberine Type Compounds. (2006). Current Organic Chemistry, 10(16), 2059-2086. [Link]

-

Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (2021). Vietnam Journal of Science and Technology, 59(3), 365-373. [Link]

-

Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. (2022). Molecules, 27(19), 6529. [Link]

- Tetrahydro proto-berberine compounds, and their preparing method and use. (2007).

-

Special Issue : Synthesis of Tetrahydroisoquinoline and Protoberberine Derivatives. (2018). Molecules, 23(8), 1844. [Link]

-

Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol. (2021). Coatings, 11(11), 1395. [Link]

-

Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. (2020). Beilstein Journal of Organic Chemistry, 16, 1667-1675. [Link]

-

In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. (2022). Journal of Pharmacy & Pharmacognosy Research, 10(5), 903-913. [Link]

- Substituted pyrazole-containing compounds and their use as pesticides. (2015).

- Substituted pyrazole-containing compounds and their use as pesticides. (2015).

Sources

- 1. 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde for Research [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of tetrahydroprotoberberine and protoberberine alkaloids from protopines and study on their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization